BenchChemオンラインストアへようこそ!

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid

Physicochemical profiling Lipophilicity LogP

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid (CAS 162997‑28‑6) is a heterocyclic building block consisting of a piperidine‑4‑carboxylic acid core N‑arylated with a 5‑cyanopyridine moiety (MF C12H13N3O2; MW 231.25 g mol⁻¹). The compound is a versatile synthetic intermediate that appears as a key structural fragment in patents covering CCR5 antagonists and JAK kinase inhibitors.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 162997-28-6
Cat. No. B3367130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid
CAS162997-28-6
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=NC=C(C=C2)C#N
InChIInChI=1S/C12H13N3O2/c13-7-9-1-2-11(14-8-9)15-5-3-10(4-6-15)12(16)17/h1-2,8,10H,3-6H2,(H,16,17)
InChIKeyDKTWMVJYYKLZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid CAS 162997-28-6 – Key Building Block for CCR5 Antagonists & JAK Inhibitors


1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid (CAS 162997‑28‑6) is a heterocyclic building block consisting of a piperidine‑4‑carboxylic acid core N‑arylated with a 5‑cyanopyridine moiety (MF C12H13N3O2; MW 231.25 g mol⁻¹) [1]. The compound is a versatile synthetic intermediate that appears as a key structural fragment in patents covering CCR5 antagonists and JAK kinase inhibitors [2][3]. Its dual functional groups – a free carboxylic acid and a nitrile – provide orthogonal derivatisation handles that make it a preferred starting material in parallel medicinal chemistry libraries [1][4].

Why 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid Cannot Be Swapped for Other Piperidine‑4‑carboxylates


Substitution of 1‑(5‑cyanopyridin‑2‑yl)piperidine‑4‑carboxylic acid by a generic piperidine‑4‑carboxylate or by a simple N‑arylpiperidine is scientifically unsound because even conservative changes (e.g. replacing the carboxylic acid with the corresponding methyl ester, amide, or dimethylamide) significantly alter three parameters critical for downstream success: (i) the electronic character of the pyridine ring (the 5‑cyano group is a strong electron‑withdrawing substituent that modulates the π‑acidity of the heterocycle), (ii) the hydrogen‑bond donor/acceptor profile of the carboxylate, which governs both solubility and the pharmacophore compatibility in target binding pockets, and (iii) the synthetic branching potential, as the free acid enables one‑step amide couplings that the locked‑functionality analogs do not permit [1][2]. These differences directly affect potency, selectivity, and pharmacokinetic properties observed in CCR5 and JAK inhibitor programs [2][3].

Evidence‑Based Differentiation of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid for Scientific Procurement


Lower Calculated LogP vs. the Corresponding Methyl Ester – Advantage for Aqueous Solubility

The target compound exhibits an XLogP3‑AA value of 1.0, which is approximately 1.2 log units lower than the calculated logP of its direct analog ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (estimated XLogP3 ~2.2) [1][2]. Lower lipophilicity translates into higher aqueous solubility and reduced LogD‑driven off‑target promiscuity, making the free acid the preferred starting point for lead‑optimisation campaigns where solubility‑limited bioavailability is a concern.

Physicochemical profiling Lipophilicity LogP

Orthogonal Derivatisation Handles – One‑Step Amide Formation vs. Pre‑Locked Amides

The free carboxylic acid allows direct, high‑yielding HATU‑ or EDC‑mediated amide coupling with primary and secondary amines, whereas the corresponding primary amide (CAS 1016850‑87‑5) and dimethylamide (CAS not assigned) are ‘dead‑end’ functionalities that cannot be further diversified without de‑protection or activation steps [1]. In reported CCR5 inhibitor series, the piperidine‑4‑carboxylic acid scaffold was consistently employed to generate diverse carboxamide libraries, demonstrating its utility as a universal diversification point [2].

Synthetic versatility Amide coupling Parallel library synthesis

Electron‑Withdrawing 5‑Cyano Substituent Tunes Pyridine Reactivity and Binding Affinity

The 5‑cyano group on the pyridine ring exerts a strong –I/–M effect (Hammett σp ≈ 0.66 for CN), which lowers the electron density of the heterocycle compared to unsubstituted phenyl‑piperidine analogs [1]. In CCR5 antagonist pharmacophore models, both a hydrogen‑bond acceptor at the 5‑position and a lipophilic substituent are required for potent binding; the nitrile satisfies the H‑bond acceptor requirement while simultaneously withdrawing electron density, a dual characteristic that simple halogen‑ or methyl‑substituted analogs cannot replicate [2]. Preliminary pharmacological screening indicates that the compound functions as a CCR5 antagonist, implying that the specific electronic signature of the 5‑cyanopyridine moiety is a key determinant of target engagement [2].

Electronic effects Structure‑activity relationship CCR5 antagonism

Patent Precedent as JAK Inhibitor Intermediate – Structural Embedding in Active Clinical Candidates

The compound is explicitly disclosed as a synthetic intermediate in US Patent 9834548, where it is incorporated into pyridazine‑based JAK inhibitors displaying in‑class potency [1]. While specific IC50 data for the intermediate itself is not publicly available, its use as a core fragment in a granted patent demonstrates that the 5‑cyanopyridin‑2‑yl‑piperidine‑4‑carboxylic acid motif is a validated, tractable scaffold for kinase inhibitor design. By contrast, the corresponding 4‑carboxamide or methyl ester analogs are not reported in the same patent family, implying that the free acid intermediate was specifically selected for synthetic feasibility and structural optimization reasons [1].

Patent analysis JAK inhibitors Lead‑like fragment

Recommended Application Scenarios for 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid Based on Verified Evidence


CCR5 Antagonist Lead Optimisation – Carboxylic Acid as a Diversification Hub

Medicinal chemistry teams developing novel CCR5 antagonists can utilise 1‑(5‑cyanopyridin‑2‑yl)piperidine‑4‑carboxylic acid as a central scaffold for generating carboxamide‑based libraries. The free acid enables rapid parallel amidation with structurally diverse amines, a strategy that directly mirrors the approach used in published CCR5 inhibitor series where piperidine‑4‑carboxamides achieved nanomolar IC50 values [1]. This scenario is supported by the compound’s confirmed CCR5 antagonist activity in preliminary pharmacological screening [2].

JAK Kinase Inhibitor Fragment‑Based Drug Design – A De‑Risked Starting Point

Because the compound is explicitly used as an intermediate in JAK inhibitor patents (US 9834548), it is a structurally validated fragment for Janus kinase programs [3]. Researchers can procure this intermediate with confidence, knowing that it has already been integrated into a patent‑protected chemical series, thus reducing the risk of investing in an untested scaffold.

Physicochemical Property Optimisation – Lower LogP for Better Solubility

When selecting between the free acid and its ester analogs, the lower lipophilicity of 1‑(5‑cyanopyridin‑2‑yl)piperidine‑4‑carboxylic acid (XLogP3 = 1.0) makes it the preferred starting material for programs where aqueous solubility is a primary concern [4]. This is especially relevant for early‑stage hit‑to‑lead optimisation where poor solubility can confound in vitro assay results.

Quote Request

Request a Quote for 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.